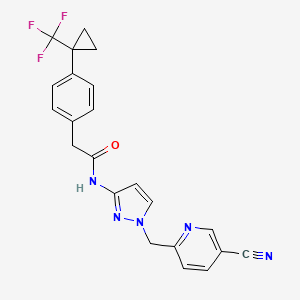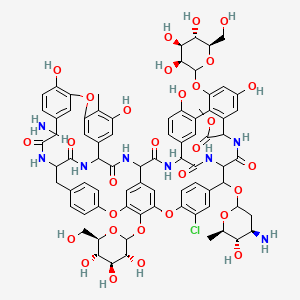
Aganepag ethanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AGANEPAG ETHANEDIOL is a potent Prostanoid EP2 receptor agonist, with an EC50 of 0.19 nM, and shows no activity at the EP4 receptor . It is primarily used in the research of wound healing, scar reduction, scar prevention, and wrinkle treatment and prevention. Additionally, this compound is an antiglaucoma agent .
Preparation Methods
The synthetic routes and reaction conditions for AGANEPAG ETHANEDIOL are not extensively detailed in the available literature. it is known that the compound was initially developed by Allergan Ltd. (Ireland) and is currently in the discovery phase for therapeutic applications in eye diseases, particularly glaucoma .
Chemical Reactions Analysis
AGANEPAG ETHANEDIOL undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
AGANEPAG ETHANEDIOL has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of Prostanoid EP2 receptor agonists.
Biology: Investigated for its role in cellular signaling pathways and receptor interactions.
Industry: Potential applications in the development of new pharmaceuticals and cosmetic products.
Mechanism of Action
AGANEPAG ETHANEDIOL exerts its effects by acting as a potent Prostanoid EP2 receptor agonist. This interaction leads to the activation of specific signaling pathways that promote wound healing, scar reduction, and wrinkle prevention. The compound shows no activity at the EP4 receptor, making it highly selective for the EP2 receptor .
Comparison with Similar Compounds
AGANEPAG ETHANEDIOL is unique due to its high potency and selectivity for the Prostanoid EP2 receptor. Similar compounds include:
Latanoprost: Another prostaglandin analogue used in the treatment of glaucoma.
Bimatoprost: A prostamide used for lowering intraocular pressure in glaucoma patients.
Travoprost: A synthetic prostaglandin analogue used to reduce intraocular pressure.
These compounds share similar therapeutic applications but differ in their receptor selectivity and potency .
Properties
CAS No. |
1192760-33-0 |
|---|---|
Molecular Formula |
C26H35NO5S |
Molecular Weight |
473.6 g/mol |
IUPAC Name |
2-hydroxyethyl 5-[3-[(2S)-1-[4-[(1S)-1-hydroxyhexyl]phenyl]-5-oxopyrrolidin-2-yl]propyl]thiophene-2-carboxylate |
InChI |
InChI=1S/C26H35NO5S/c1-2-3-4-8-23(29)19-9-11-21(12-10-19)27-20(13-16-25(27)30)6-5-7-22-14-15-24(33-22)26(31)32-18-17-28/h9-12,14-15,20,23,28-29H,2-8,13,16-18H2,1H3/t20-,23-/m0/s1 |
InChI Key |
VTFVKRFGCDQSBY-REWPJTCUSA-N |
SMILES |
O=C(C1=CC=C(CCC[C@@H](CC2)N(C3=CC=C([C@@H](O)CCCCC)C=C3)C2=O)S1)OCCO |
Isomeric SMILES |
CCCCC[C@@H](C1=CC=C(C=C1)N2[C@H](CCC2=O)CCCC3=CC=C(S3)C(=O)OCCO)O |
Canonical SMILES |
CCCCCC(C1=CC=C(C=C1)N2C(CCC2=O)CCCC3=CC=C(S3)C(=O)OCCO)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Aganepag ethanediol; AGN-212409; AGN 212409; AGN212409 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



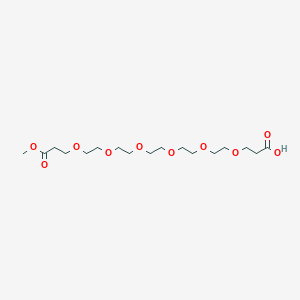
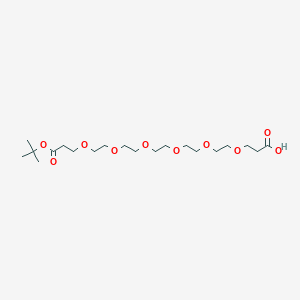
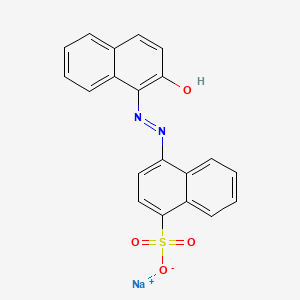
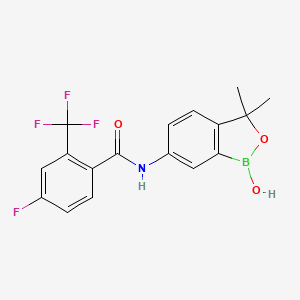
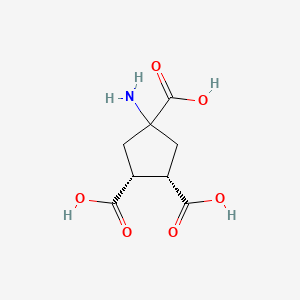
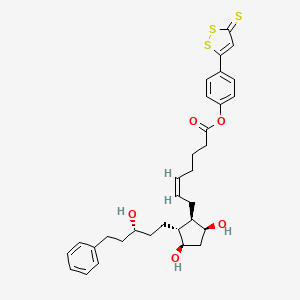
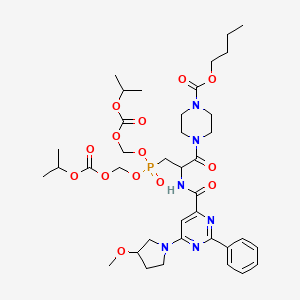
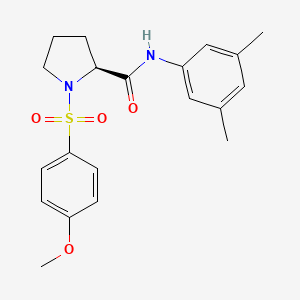
![N-[6-chloro-5-[2-[(12S)-12-(2-fluoro-4-methylphenyl)-4-methyl-5-thia-2,3,7,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),3,6-trien-11-yl]-2-oxoethoxy]pyridin-2-yl]methanesulfonamide](/img/structure/B605167.png)
